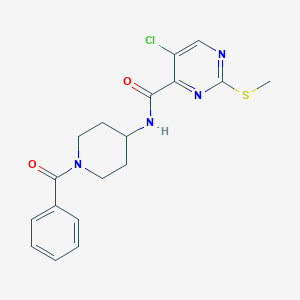

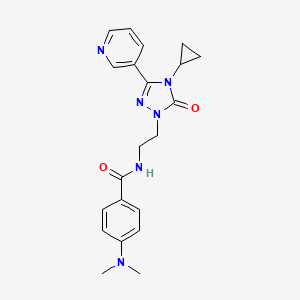

![molecular formula C19H24N2O4S2 B2842508 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide CAS No. 1170480-35-9](/img/structure/B2842508.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which are known to have various biological activities . Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of therapeutic applications .

Molecular Structure Analysis

The compound contains a 3,4-dihydro-2H-quinolin-7-yl moiety, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals, dyestuffs, herbicides, and fungicides .Chemical Reactions Analysis

Sulfonamides, like this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to have certain properties such as stability under normal conditions, potential reactivity with certain chemicals, and solubility in certain solvents.Scientific Research Applications

Antimicrobial and Anticancer Applications

Antimicrobial Activity : Research has shown that quinoline derivatives combined with sulfonamide moiety possess antimicrobial properties. Synthesized compounds have displayed significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Properties : Aryl/heteroaryl sulfonamide compounds, including quinolin-8-yl benzenesulfonamides, have been reported to act as anticancer agents through mechanisms such as the inhibition of carbonic anhydrase isozymes. These compounds have shown interesting in vitro anticancer activities when compared with doxorubicin, suggesting their potential utility in cancer treatment (European Journal of Medicinal Chemistry, 2010).

Metal Complexes and Antiprotozoal Activity

Metal Complexes : The synthesis of hybrid quinoline-sulfonamide complexes with metals like Zn2+, Cu2+, Co2+, and Cd2+ has demonstrated promising antimicrobial activity. Notably, a cadmium complex exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, suggesting potential for further development as antimicrobial agents (Molecules, 2020).

Antiprotozoal Effects : N-quinolin-8-yl-arylsulfonamides and their metal complexes have been evaluated for antiprotozoal activity, showing promise against Leishmania and Trypanosoma species. The complexation of sulfonamides with metals like copper and zinc has been observed to enhance antiprotozoal activity, highlighting their potential as agents against protozoal infections (Letters in Drug Design & Discovery, 2010).

Apoptotic Effects and Enzyme Inhibition

Pro-apoptotic Effects : Sulfonamide derivatives have been investigated for their pro-apoptotic effects in cancer cells. These compounds have been shown to activate apoptotic genes and pathways, including the phosphorylation of p38 and ERK, suggesting a mechanism through which they could exert anticancer effects (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Enzyme Inhibition : Novel sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit carbonic anhydrase isozymes, which are involved in various physiological processes. These inhibitors have shown significant potency, offering insights into their potential therapeutic applications in conditions like glaucoma and cancer (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropane-1-sulfonamide or VU0490257-1, is the Janus kinases (JAKs) . JAKs are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .

Mode of Action

This compound acts as a JAK1-selective inhibitor . As JAK1 pairs with JAK2, JAK3, and TYK2, inhibiting JAK1 would be expected to inhibit many cytokines involved in inflammation and immune responses .

Biochemical Pathways

The inhibition of JAK1 affects the signaling of numerous cytokines and growth factors, thereby impacting the regulation of immunity, inflammation, and hematopoiesis . This can lead to downstream effects on various biochemical pathways involved in these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cytokines involved in inflammation and immune responses . This can lead to changes in immune response, inflammation, and hematopoiesis.

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-15(2)14-26(22,23)20-17-11-10-16-7-6-12-21(19(16)13-17)27(24,25)18-8-4-3-5-9-18/h3-5,8-11,13,15,20H,6-7,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIOMXLXMKHNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide](/img/structure/B2842425.png)

![3-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2842431.png)

![1-(3,4-Dimethoxyphenyl)-2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]ethanone](/img/structure/B2842437.png)

![4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one](/img/structure/B2842439.png)

![1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2842440.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2842441.png)

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)

![1,6,7-trimethyl-3-(2-phenylethyl)-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2842447.png)